molecular formula C14H20O B13410691 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol

Cat. No.: B13410691
M. Wt: 204.31 g/mol
InChI Key: YPCIERJEXGMMPE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is a synthetic organic compound. It belongs to the class of naphthalenols, which are derivatives of naphthalene with hydroxyl groups attached. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with methyl and isopropyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol typically involves multi-step organic reactions. One common method includes the hydrogenation of 7-methyl-1-(1-methylethyl)-naphthalene, followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperature and pressure settings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-methyl-1-(1-methylethyl)-1-naphthalenone, while reduction could produce 1,2,3,4-tetrahydro-7-methyl-1-(1-methylethyl)-naphthalene.

Scientific Research Applications

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the methyl and isopropyl substituents.

    7-Methyl-1-naphthalenol: Does not have the tetrahydro structure.

    1-Isopropylnaphthalene: Missing the hydroxyl group.

Uniqueness

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is unique due to its specific combination of substituents and the tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

7-methyl-1-propan-2-yl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C14H20O/c1-10(2)14(15)8-4-5-12-7-6-11(3)9-13(12)14/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

YPCIERJEXGMMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2(C(C)C)O)C=C1

Origin of Product

United States

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